![molecular formula C11H16ClN3O3S B2524298 2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide CAS No. 1385143-64-5](/img/structure/B2524298.png)
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide
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Overview
Description
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide, also known as CP-690550, is a chemical compound that has been extensively researched for its potential use in treating autoimmune diseases. This compound belongs to the class of Janus kinase inhibitors, which are known for their ability to selectively target specific signaling pathways involved in the immune response.
Mechanism of Action
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide works by selectively inhibiting the activity of Janus kinases, which are enzymes involved in the signaling pathways that regulate the immune response. By blocking these enzymes, 2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide can effectively suppress the immune response and reduce inflammation.
Biochemical and Physiological Effects:
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide has been shown to have a number of biochemical and physiological effects, including the suppression of cytokine production, the inhibition of T-cell activation, and the reduction of B-cell proliferation. These effects are thought to contribute to its ability to reduce inflammation and suppress the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide is its specificity for Janus kinases, which allows for targeted inhibition of specific signaling pathways involved in the immune response. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide, including:
1. Investigating its potential use in treating other autoimmune diseases, such as multiple sclerosis and lupus.
2. Developing new formulations of the compound that improve its solubility and bioavailability.
3. Studying its long-term effects on the immune system and potential for developing drug resistance.
4. Exploring its potential use in combination with other immunosuppressive drugs for enhanced efficacy.
5. Investigating its potential use in treating non-autoimmune inflammatory conditions, such as asthma and chronic obstructive pulmonary disease.
Synthesis Methods
The synthesis of 2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide involves a multi-step process that begins with the reaction of 6-chloro-5-methylpyridine-3-sulfonic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methylbutanoyl chloride in the presence of a base to form the amide product. The final step involves the introduction of the sulfonamide group using a suitable reagent.
Scientific Research Applications
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide has been extensively studied for its potential use in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Several preclinical studies have demonstrated its efficacy in suppressing the immune response and reducing inflammation in animal models of autoimmune diseases.
properties
IUPAC Name |
2-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3S/c1-6(2)9(11(13)16)15-19(17,18)8-4-7(3)10(12)14-5-8/h4-6,9,15H,1-3H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHSCFRSYAKUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC(C(C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide |
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